2,5-Dimethylpyrimidin-4-amine chemical properties and structure
2,5-Dimethylpyrimidin-4-amine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 2,5-Dimethylpyrimidin-4-amine, a heterocyclic amine of interest in medicinal chemistry and synthetic organic chemistry. This document collates available data on its structure, physicochemical properties, and synthetic approaches.
Chemical Structure and Identifiers
2,5-Dimethylpyrimidin-4-amine is a substituted pyrimidine ring, which is a core structure in various biologically active compounds. The structure is characterized by methyl groups at positions 2 and 5, and an amine group at position 4.
Table 1: Structural and Chemical Identifiers
| Identifier | Value | Citation |
| IUPAC Name | 2,5-dimethylpyrimidin-4-amine | [1] |
| CAS Number | 73-70-1 | [1] |
| Molecular Formula | C6H9N3 | [1] |
| SMILES | CC1=CN=C(N=C1N)C | [1] |
| InChI | InChI=1S/C6H9N3/c1-4-3-8-5(2)9-6(4)7/h3H,1-2H3,(H2,7,8,9) | [1] |
| InChIKey | UXKNAXNFIYFMIB-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physicochemical properties of 2,5-Dimethylpyrimidin-4-amine are essential for its handling, formulation, and application in research and development. The data available is summarized below.
Table 2: Physicochemical Properties
| Property | Value | Notes | Citation |
| Molecular Weight | 123.16 g/mol | Computed | [1][2] |
| Monoisotopic Mass | 123.079647300 Da | Computed | [1] |
| Melting Point | Data Not Available | No experimental data found. | |
| Boiling Point | Data Not Available | No experimental data found. | |
| Solubility (Predicted) | 4.01 mg/mL | Predicted value. | [3] |
| XlogP | 0.6 | Computed | [1] |
Synthesis Methodology
Experimental Protocol: General Synthesis of 4-Aminopyrimidines
This protocol is a generalized procedure and may require optimization for the specific synthesis of 2,5-Dimethylpyrimidin-4-amine.
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Reaction Setup:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the β-dicarbonyl precursor, 2-methyl-3-oxobutanal (not commercially available, would need to be synthesized in a prior step), and a suitable solvent such as ethanol.
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Add an equimolar amount of a guanidine salt (e.g., guanidine hydrochloride or guanidine carbonate).
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Add a base, such as sodium ethoxide or sodium carbonate, to the mixture to facilitate the condensation reaction. The choice and amount of base are critical and depend on the guanidine salt used.
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Reaction Conditions:
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The reaction mixture is typically heated to reflux.
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The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up and Purification:
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Upon completion, the reaction mixture is cooled to room temperature.
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The solvent is removed under reduced pressure.
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The residue is dissolved in water and the pH is adjusted to be basic to precipitate the product.
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The crude product is collected by filtration, washed with cold water, and dried.
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Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) or by column chromatography on silica gel.
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Characterization:
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The structure and purity of the final compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
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Biological Activity and Signaling Pathways
Currently, there is no specific information in the public domain detailing the biological activity, mechanism of action, or involvement in signaling pathways for 2,5-Dimethylpyrimidin-4-amine. Pyrimidine derivatives, as a class of compounds, are known to exhibit a wide range of biological activities, including roles as enzyme inhibitors and receptor antagonists.[6][7] However, without specific experimental data for the title compound, any depiction of a biological pathway would be speculative.
Logical and Experimental Workflows
To provide a mandatory visualization, the following diagrams illustrate a generalized experimental workflow for the synthesis and characterization of 2,5-Dimethylpyrimidin-4-amine, as well as a logical diagram for hit-to-lead optimization in a drug discovery context, a common application for novel pyrimidine structures.
References
- 1. 2,5-Dimethylpyrimidin-4-Amine | C6H9N3 | CID 445779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. 73-70-1 | 2,5-Dimethylpyrimidin-4-amine | Amines | Ambeed.com [ambeed.com]
- 4. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 5. Pyrimidine synthesis [organic-chemistry.org]
- 6. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dipyrimidine amines: a novel class of chemokine receptor type 4 antagonists with high specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
